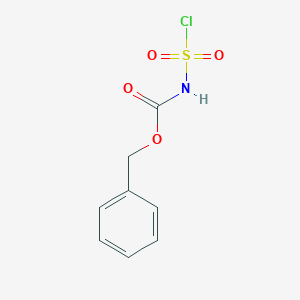
Benzyl (chlorosulfonyl)carbamate
概述
描述
Synthesis Analysis
Benzyl (chlorosulfonyl)carbamate can be synthesized through the reaction of commercially available benzyl amines with chlorosulfonyl isocyanate (CSI), leading to sulfamoyl carbamates. These intermediates can further undergo Pd-C catalyzed hydrogenolysis to afford sulfamides. This method demonstrates the compound's role in generating novel benzylsulfamide analogs with significant inhibitory activity against carbonic anhydrase isoenzymes, showcasing its potential in medicinal applications (Göksu et al., 2014). Another approach involves the one-pot conversion of trimethylsilyl ethers into urethanes using chlorosulfonyl isocyanate, highlighting its versatility in organic synthesis (Dong et al., 2008).
Molecular Structure Analysis
The molecular structures of benzyl (chlorosulfonyl)carbamate derivatives have been characterized by extensive intra- and intermolecular hydrogen bonds. Such structural features contribute to the stability and reactivity of these compounds, underpinning their broad application spectrum (Siddiqui et al., 2008).
Chemical Reactions and Properties
Benzyl (chlorosulfonyl)carbamate derivatives engage in a variety of chemical reactions, including uncatalyzed Friedel-Crafts alkylation through reactive benzyl cations generated from N-sulfamoylcarbamates. This property allows for efficient alkylation of aromatic compounds in the absence of catalysts, demonstrating the compound's utility in organic transformations (Sefkow & Buchs, 2003).
Physical Properties Analysis
While specific physical data for benzyl (chlorosulfonyl)carbamate are not always reported, its solubility in organic solvents like benzene, dichloromethane, and THF indicates its suitability for various chemical reactions and formulations. It typically appears as a white solid, and its purity is commonly analyzed through NMR techniques (Trujillo, 2016).
Chemical Properties Analysis
The chemical reactivity of benzyl (chlorosulfonyl)carbamate facilitates the synthesis of a wide range of derivatives with significant biological and chemical activities. For instance, it serves as a key intermediate in the production of insecticidal benzoylphenylurea-S-carbamates, which demonstrate potent larvicidal activities against various pests. This illustrates the compound's importance in developing new pesticides with dual modes of action (Chen et al., 2007).
科学研究应用
It shows strong inhibition of butyrylcholinesterase, with several compounds more active than clinically used rivastigmine (Magar et al., 2021).
It is a key reagent for the synthesis of modified Burgess reagents and can be synthesized using benzyl alcohol and chlorosulfonyl isocyanate (Trujillo, 2016).
Novel benzylsulfamides derived from it show nanomolar inhibition against carbonic anhydrase I and II, indicating potential pharmacological applications (Göksu et al., 2014).
It is used in the synthesis of 5-oxazolecarbamates, leading to substituted N-acylaminoamides (Dewynter et al., 2000).
It enables uncatalyzed Friedel-Crafts alkylation of aromatic compounds through reactive benzyl cations generated from N-sulfamoylcarbamates (Sefkow & Buchs, 2003).
A new system for aminohalogenation of β-nitrostyrenes using benzyl carbamate and N-chlorosuccinimide reduces reaction time and improves efficiency (Ji et al., 2011).
Organic single crystal benzyl carbamate has potential applications in various industries due to its crystalline perfection (Solanki et al., 2015).
It is used in the stereoselective amination of chiral benzylic ethers, leading to the total synthesis of (+)-sertraline, a potent antidepressant (Lee et al., 2011).
The compound allows for selective inversion or retention of benzylic carbamates with arylboronic esters, controlling absolute stereochemistry with an achiral catalyst (Harris et al., 2013).
Ethyl chlorocarbamate oxidizes monosubstituted benzyl alcohols, producing benzaldehyde (Jain & Banerji, 1988).
安全和危害
未来方向
属性
IUPAC Name |
benzyl N-chlorosulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c9-15(12,13)10-8(11)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSYQDOKTDVISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565888 | |
| Record name | Benzyl (chlorosulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (chlorosulfonyl)carbamate | |
CAS RN |
89979-13-5 | |
| Record name | Phenylmethyl N-(chlorosulfonyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89979-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (chlorosulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-(chlorosulfonyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

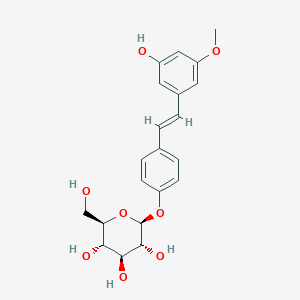
![[(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propyl] 4-methylbenzenesulfonate](/img/structure/B42081.png)
![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propan-1-ol](/img/structure/B42082.png)
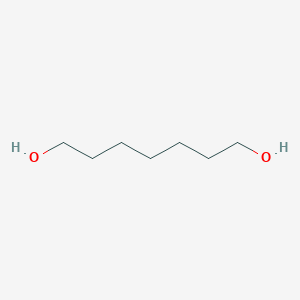
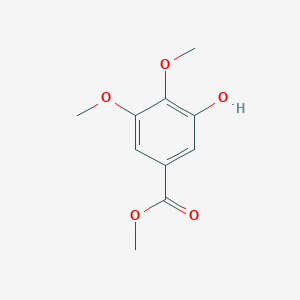
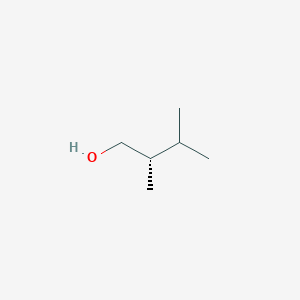
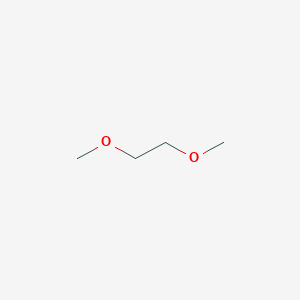
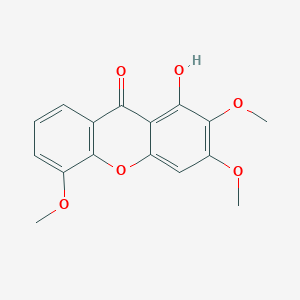
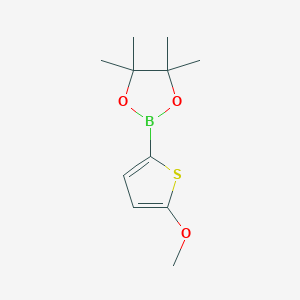
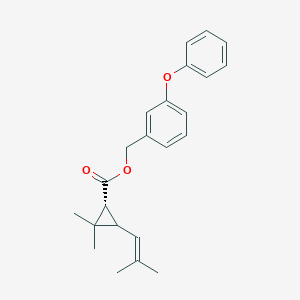
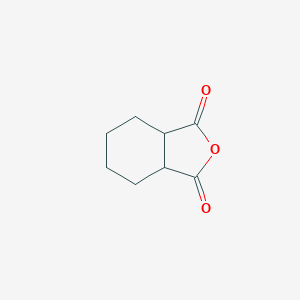
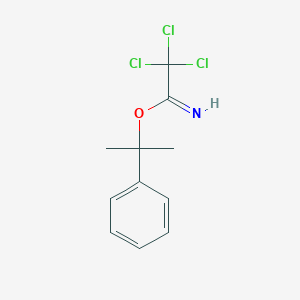
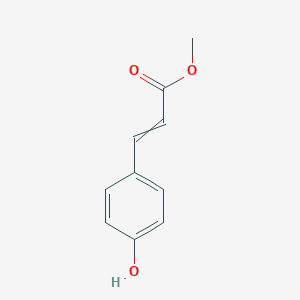
![(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide](/img/structure/B42108.png)